20beta-Dihydrocortisone O-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20beta-Dihydrocortisone O-Acetate: is a synthetic derivative of dihydrocortisone, a corticosteroid hormone. This compound is characterized by the presence of an acetate group attached to the 20beta position of the dihydrocortisone molecule. It is primarily used in scientific research to study the effects and mechanisms of corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20beta-Dihydrocortisone O-Acetate typically involves the acetylation of 20beta-Dihydrocortisone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20beta-Dihydrocortisone O-Acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 20beta-Dihydrocortisone O-Acetate is used as a reference material in analytical chemistry for the quantification of corticosteroids and their metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways and biological effects of corticosteroids. It helps in understanding the role of corticosteroids in various physiological processes .
Medicine: In medical research, this compound is used to investigate the therapeutic potential of corticosteroids in treating inflammatory and autoimmune diseases .
Industry: The compound is also used in the pharmaceutical industry for the development of corticosteroid-based drugs and formulations .
Mechanism of Action
20beta-Dihydrocortisone O-Acetate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
20beta-Dihydrocortisone: A closely related compound without the acetate group.
Hydrocortisone: Another corticosteroid with similar biological effects but different structural features.
Prednisolone: A synthetic corticosteroid with potent anti-inflammatory properties.
Uniqueness: 20beta-Dihydrocortisone O-Acetate is unique due to the presence of the acetate group, which can influence its pharmacokinetic properties and biological activity. This structural modification can affect the compound’s stability, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C23H32O6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,19-20,27-28H,4-9,11-12H2,1-3H3/t16-,17-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
FYYJWGJXCGWAHJ-WVTKKAEZSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.